molecular formula C6H11ClN2O B2555401 2-Methylmorpholine-2-carbonitrile hydrochloride CAS No. 1205749-76-3

2-Methylmorpholine-2-carbonitrile hydrochloride

Cat. No.: B2555401
CAS No.: 1205749-76-3
M. Wt: 162.62
InChI Key: WREQXLQYVYTKMR-UHFFFAOYSA-N
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Description

2-Methylmorpholine-2-carbonitrile hydrochloride is a chemical compound with the molecular formula C6H11ClN2O. It is a derivative of morpholine, featuring a nitrile group and a methyl substitution on the morpholine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylmorpholine-2-carbonitrile hydrochloride typically involves the reaction of morpholine with a nitrile compound under specific conditions. One common method includes the use of methyl iodide and sodium cyanide in the presence of a base, followed by hydrochloric acid treatment to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

2-Methylmorpholine-2-carbonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylmorpholine-2-carbonitrile hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylmorpholine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. The nitrile group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylmorpholine-2-carbonitrile hydrochloride is unique due to the presence of both the nitrile and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it particularly useful in applications where specific interactions with molecular targets are required .

Properties

IUPAC Name

2-methylmorpholine-2-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c1-6(4-7)5-8-2-3-9-6;/h8H,2-3,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREQXLQYVYTKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCO1)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205749-76-3
Record name 2-methylmorpholine-2-carbonitrile hydrochloride
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